2-(2-(2-Aminoethylamino)ethylamino)ethanol
Description
Classification and Significance of Hydroxy-functionalized Polyamines in Contemporary Chemistry
Hydroxy-functionalized polyamines are a significant subclass of polyamines that feature at least one hydroxyl (-OH) group in addition to their characteristic amino groups. This dual-functionality is the cornerstone of their chemical importance. The amino groups provide basicity, nucleophilicity, and the ability to coordinate with metal ions, while the hydroxyl group introduces polarity, the capacity for hydrogen bonding, and a reactive site for further chemical modifications such as esterification or etherification. ontosight.aichemicalbook.com
These compounds can be classified based on the number and type (primary, secondary, tertiary) of their amine groups, the length of the alkyl chains separating them, and the position of the hydroxyl group(s). Their significance in modern chemistry is vast and varied:
Building Blocks for Polymers: The dual amine and hydroxyl functionalities make them excellent monomers for synthesizing complex polymers like polyamides and polyurethanes, and as curing agents for epoxy resins. wikipedia.orgcanada.ca
Coordination Chemistry: They act as versatile ligands, capable of forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.net These complexes are studied for applications in catalysis and materials science. nih.gov
Surfactant Production: Their amphiphilic nature, arising from the polar amine/hydroxyl heads and nonpolar hydrocarbon backbone, makes them valuable intermediates in the manufacturing of surfactants for detergents and fabric softeners. canada.canouryon.com
Gas Capture: The amine groups have a high affinity for acidic gases like carbon dioxide (CO2), making these compounds highly effective agents for carbon capture technologies. researchgate.net
The Compound 2-(2-Aminoethylamino)ethanol: A Multifunctional Polyamine
A prime example of a hydroxy-functionalized polyamine is 2-(2-Aminoethylamino)ethanol, commonly known by the acronym AEEA. nouryon.com This linear molecule possesses a unique combination of a primary amine, a secondary amine, and a primary hydroxyl group, making it a highly versatile and reactive chemical intermediate. chemicalbook.comnouryon.com Its structure allows it to participate in a wide array of chemical reactions, leveraging the distinct reactivity of each functional group.
AEEA is a colorless, viscous liquid that is soluble in water. databridgemarketresearch.com Its utility stems from its role as a precursor in the fabrication of a diverse range of products, including detergents, fabric softeners, chelating agents, fuel additives, and coatings. nouryon.comresearchandmarkets.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 111-41-1 | nouryon.com |
| Molecular Formula | C4H12N2O | databridgemarketresearch.com |
| Molecular Weight | 104.15 g/mol | chemicalbook.com |
| Boiling Point | 238-240 °C | chemicalbook.com |
| Density | 1.03 g/mL at 25 °C | chemicalbook.com |
| Appearance | Colorless liquid | nouryon.com |
Scope and Research Trajectories for 2-(2-Aminoethylamino)ethanol in Academic Inquiry
The unique molecular architecture of AEEA has positioned it at the forefront of several key academic research areas. The global market for AEEA is expanding, driven by its increasing use in lubricants, surfactants, and as a chelating agent in various industries. databridgemarketresearch.comgrandviewresearch.comresearchandmarkets.com Future market trends point towards a growing emphasis on sustainable and biodegradable products, spurring research into greener production processes for AEEA. skyquestt.com
Carbon Dioxide (CO2) Capture: One of the most significant research trajectories for AEEA is its application in post-combustion CO2 capture. researchgate.net Academic studies have demonstrated that AEEA exhibits superior performance compared to industry-standard solvents like monoethanolamine (MEA). researchgate.net Computational and experimental research has revealed that the primary amine group in AEEA is highly effective at CO2 sorption (capture), while the secondary amine facilitates more efficient desorption (release), which is a critical factor in reducing the energy penalty associated with solvent regeneration. researchgate.netnih.gov The hydroxyl group also plays a role by influencing the reaction mechanism, often involving water molecules. researchgate.net Current research focuses on optimizing AEEA-based solvent systems, including non-aqueous and phase-change absorbents, to further enhance cyclic capacity and lower regeneration energy consumption. acs.org
Coordination Chemistry and Materials Science: The ability of AEEA to act as a chelating ligand, binding to metal ions through its nitrogen atoms, makes it a valuable tool in coordination chemistry. researchgate.net Researchers are exploring its use in the synthesis of novel coordination polymers and metal-organic frameworks. nih.govmdpi.comresearchgate.netmdpi.com These materials have potential applications in catalysis, gas storage, and sensing. The presence of the hydroxyl group offers a site for post-synthesis modification, allowing for the fine-tuning of the resulting material's properties.
Synthesis of Novel Compounds: AEEA serves as a versatile precursor for the synthesis of more complex molecules with specialized functions. A notable area of research is its use in the preparation of ionic liquids (ILs). scialert.netmdpi.comresearchgate.net By reacting AEEA with various acids, researchers can create task-specific ionic liquids with potential applications as environmentally friendly solvents, catalysts, and electrolytes. Its structure is also integral to creating intermediates for pharmaceuticals and other high-value chemicals. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-aminoethylamino)ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N3O/c7-1-2-8-3-4-9-5-6-10/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOBSBRYQIYZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862803 | |
| Record name | Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862803 | |
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Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1965-29-3 | |
| Record name | 2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyethyldiethylenetriamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001965293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-(2-aminoethylamino)ethylamino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.193 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYETHYLDIETHYLENETRIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7V9G95NWB | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies for 2 2 2 Aminoethylamino Ethylamino Ethanol
Established Synthetic Routes for 2-(2-(2-Aminoethylamino)ethylamino)ethanol
Historically, the synthesis of this compound has been achieved through several conventional methods. One of the prominent routes involves the reaction of a 2-haloethylamine or its mineral acid salt with monoethanolamine. This method offers a direct approach to assembling the core structure of the molecule. For instance, the reaction of bromoethylamine hydrobromide with an excess of monoethanolamine can produce the target compound with high yields, typically ranging from 83 to 95 mol%. google.com The reaction is generally carried out at temperatures between 60 to 80 °C under normal pressure. google.com The use of monoethanolamine itself as a solvent is common, though other solvents like water or alcohols can also be employed. google.com
Another established industrial method is the catalytic amination of ethylene (B1197577) glycol or monoethanolamine. nih.govciac.jl.cnacs.org This process typically involves reacting ethylene glycol with ammonia (B1221849) or an amine over a hydrogenation-dehydrogenation catalyst, often a supported metal or multimetallic system. nih.govacs.org The reaction proceeds through the dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine, which is then hydrogenated to the final amine product. nih.gov While this method can be efficient, it often leads to a mixture of products, including other polyethyleneamines, requiring subsequent purification steps. nih.gov
| Route | Reactants | Key Conditions | Typical Yield | Reference |
| Haloethylamine Reaction | 2-Haloethylamine mineral acid salt, Monoethanolamine | 60-80°C, Normal pressure, Excess monoethanolamine | 83-95% | google.com |
| Catalytic Amination | Ethylene glycol/Monoethanolamine, Ammonia/Amine | High temperature and pressure, Metal catalyst | Variable, depends on catalyst and conditions | nih.govacs.org |
Development of Novel and Efficient Synthetic Pathways
More recent research has focused on developing more efficient, selective, and environmentally benign synthetic routes. One such approach is reductive amination. libretexts.orgorganic-chemistry.org This method involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the desired amine. For the synthesis of this compound, a suitable precursor aldehyde could be reacted with ethylenediamine (B42938), followed by reduction. A key advantage of reductive amination is the use of milder reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine in the presence of the carbonyl group, allowing for a one-pot reaction. libretexts.orgmasterorganicchemistry.com
Catalytic "borrowing hydrogen" or "hydrogen autotransfer" methodologies represent another modern approach. nih.gov In these reactions, a catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. nih.gov This process is highly atom-economical as it avoids the need for an external reductant. The catalytic amination of diethylene glycol with ethylenediamine in the presence of a suitable catalyst could be a potential high-efficiency route to this compound.
Synthesis of Derivatives and Analogues of this compound
The presence of multiple reactive sites—a primary amine, a secondary amine, and a hydroxyl group—allows for the synthesis of a wide array of derivatives and analogues. Strategic functionalization requires careful control of reaction conditions and often the use of protecting groups. springernature.comorganic-chemistry.orgjocpr.com
Salt Formation (e.g., Trihydrochloride Synthesis)
The basic nature of the amine groups allows for the straightforward formation of acid addition salts. The trihydrochloride salt can be synthesized by treating a solution of this compound with an excess of hydrochloric acid. Typically, the free base is dissolved in a suitable solvent, such as isopropanol (B130326) or ethanol (B145695), and a solution of hydrogen chloride in the same or a different solvent is added. The resulting salt precipitates out of the solution and can be collected by filtration and then purified by recrystallization. A similar procedure is used for the formation of dihydrochloride (B599025) salts of related compounds, which involves dissolving the amine in a solvent and saturating the solution with gaseous hydrochloric acid. chemicalbook.com
Selective Functionalization at Amine Moieties
Selective functionalization of the primary and secondary amine groups is a significant challenge due to their similar nucleophilicity. However, differentiation can be achieved through several strategies:
Protecting Groups: The use of orthogonal protecting groups is a common strategy in polyamine chemistry. springernature.comorganic-chemistry.orgjocpr.com For example, the primary amine can be selectively protected with a group that is stable under the conditions required for the functionalization of the secondary amine, and can later be removed under specific conditions. Common amine protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.com
Chemoselective Acylation: Under carefully controlled conditions, it is possible to achieve chemoselective N-acylation. The primary amine is generally more sterically accessible and can react preferentially with bulky acylating agents. Furthermore, the reaction conditions, such as pH and solvent, can be tuned to favor the acylation of one amine over the other. nih.govrsc.org
Regioselective Alkylation: Similar to acylation, regioselective alkylation can be achieved by controlling steric hindrance and reaction conditions. The Fukuyama-Mitsunobu reaction is a notable method for the selective alkylation of secondary amines in the presence of primary amines after appropriate protection.
Derivatization at the Hydroxyl Group
The primary hydroxyl group can be functionalized through various reactions, including:
Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its derivative (e.g., acyl chloride or anhydride) under acidic or basic catalysis. The choice of catalyst and reaction conditions can influence the selectivity of the reaction, especially in the presence of unprotected amine groups.
Etherification: The formation of an ether can be accomplished through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether. This is typically achieved by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole. Silyl ethers are generally stable under a variety of reaction conditions but can be readily cleaved when desired.
Advanced Techniques for Product Purification and Characterization in Synthesis
The purification of this compound and its derivatives often requires advanced techniques due to the presence of multiple functional groups and the potential for side products.
Purification: Fractional distillation under reduced pressure is a common method for purifying the free base. google.com For non-volatile derivatives, chromatographic techniques are indispensable. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is widely used for the separation and purification of polyamines and their derivatives. oup.comnih.govoup.com Pre-column or post-column derivatization with fluorescent tags can enhance detection sensitivity. nih.gov Solid-phase extraction (SPE) can be used for sample cleanup and enrichment prior to chromatographic analysis. nih.gov
Characterization: A combination of spectroscopic methods is used to confirm the structure and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. chemicalbook.comchemicalbook.comnih.gov 2D NMR techniques such as COSY and HSQC can provide further details on the connectivity of the molecule.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. libretexts.org For complex derivatives, tandem mass spectrometry (MS/MS) is a powerful tool for detailed structural analysis, revealing characteristic fragmentation patterns for acylpolyamines. venoms.chresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups such as N-H, O-H, and C-N bonds. nist.gov
| Technique | Application |
| Fractional Distillation | Purification of the volatile free base. google.com |
| HPLC | Separation and purification of the compound and its derivatives. oup.comnih.govoup.com |
| Solid-Phase Extraction | Sample cleanup and enrichment. nih.gov |
| NMR Spectroscopy | Structural elucidation and purity assessment. chemicalbook.comchemicalbook.comnih.gov |
| Mass Spectrometry | Determination of molecular weight and structural analysis through fragmentation. libretexts.orgvenoms.chresearchgate.net |
| IR Spectroscopy | Identification of functional groups. nist.gov |
Coordination Chemistry of 2 2 2 Aminoethylamino Ethylamino Ethanol
Chelation Properties and Ligand Behavior of 2-(2-(2-Aminoethylamino)ethylamino)ethanol with Metal Ions
The coordinating ability of this compound is primarily defined by its capacity to act as a multidentate ligand. A ligand that binds to a central metal ion through more than one donor atom is known as a chelating agent. hawaii.edu This process, termed chelation, results in the formation of one or more rings, significantly enhancing the stability of the resulting complex compared to complexes formed with analogous monodentate ligands. This thermodynamic stabilization is known as the chelate effect.
The this compound molecule possesses four potential donor atoms: the nitrogen atoms of the primary and two secondary amine groups, and the oxygen atom of the terminal hydroxyl group. This structure allows it to function as a tetradentate ligand, coordinating to a metal center through the N,N,N,O donor set. The formation of multiple five-membered chelate rings (e.g., metal-N-C-C-N) is a key feature of its coordinating behavior, as these rings are sterically favorable and contribute to high complex stability. wikipedia.org
The ligand's flexibility allows it to adopt various coordination geometries depending on the size, charge, and electronic configuration of the central metal ion. It can wrap around a metal ion to occupy four coordination sites, typically in a distorted octahedral or square pyramidal geometry, with the remaining sites being filled by solvent molecules or other counter-ions. libretexts.org In some cases, it may also act as a tridentate ligand if one of the donor atoms does not participate in bonding due to steric constraints or electronic factors.
Formation and Characterization of Transition Metal Complexes
Transition metals, with their partially filled d-orbitals, readily form coordination compounds with ligands like this compound. hawaii.edu The synthesis of these complexes typically involves the direct reaction of a transition metal salt (e.g., chlorides, nitrates, sulfates) with the ligand in a suitable solvent, such as ethanol (B145695) or water. mdpi.comjchemlett.com The resulting complexes can often be isolated as stable, colored crystalline solids.
For instance, complexes with first-row transition metals such as cobalt(II), nickel(II), and copper(II) are common. nih.govniscpr.res.in The reaction of cobalt(II) salts with ethylenediamine-type ligands in the presence of an oxidizing agent can yield stable cobalt(III) complexes. academicjournals.orgcwu.edu Similarly, nickel(II) readily forms octahedral complexes with N-donor ligands, often resulting in characteristic green or blue colors. jchemlett.comnih.gov
The general synthetic approach can be represented by the following reaction, where M is a divalent transition metal ion, X is an anion, and L is the ligand this compound:
MX₂ + nL → [M(L)ₙ]X₂ (where n is typically 1 or 2)
Characterization of these complexes relies on a combination of analytical techniques. Elemental analysis confirms the stoichiometry of the complex, while techniques like magnetic susceptibility measurements help determine the oxidation state and electron configuration of the metal center.
Investigations into Main Group Metal Coordination Compounds
While the coordination chemistry of this compound is dominated by transition metals, it also has the potential to form complexes with main group metals (s-block and p-block elements). zu.edu.ly According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, hard Lewis acids prefer to coordinate with hard Lewis bases. Main group metal ions, such as Mg²⁺, Ca²⁺, and Al³⁺, are considered hard acids. The donor atoms in this compound—amine nitrogens and hydroxyl oxygen—are hard bases. wikipedia.org
This compatibility suggests that stable complexes can be formed. For example, magnesium complexes with biorelevant ligands almost invariably feature six-coordinate octahedral geometry with "hard" oxygen or nitrogen donors. nih.gov However, the interactions are often more electrostatic in nature compared to the covalent character seen in transition metal complexes. The formation of these compounds is less common, in part because the spectroscopic and magnetic properties that make transition metal complexes distinctive are absent in main group complexes.
Investigations into these compounds would likely involve the reaction of the ligand with main group metal salts (e.g., MgCl₂, Al(NO₃)₃) in an appropriate solvent. Characterization would rely heavily on techniques like NMR spectroscopy and X-ray crystallography to elucidate the structure and coordination mode.
Spectroscopic and Structural Elucidation of Metal-Ligand Adducts
The definitive structure and bonding in metal complexes of this compound are determined using a suite of spectroscopic and analytical methods.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, characteristic vibrational frequencies of the ligand's functional groups are shifted. For example, the N-H stretching vibrations of the amine groups and the O-H stretch of the hydroxyl group typically shift to lower frequencies (a redshift) and may broaden, indicating their involvement in coordination. niscpr.res.inekb.eg New bands appearing in the far-IR region (typically below 600 cm⁻¹) can often be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, providing direct evidence of bond formation. uobaghdad.edu.iq
UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy provides valuable information about the electronic structure of the metal center. The spectra of these complexes are often characterized by d-d electronic transitions and charge-transfer bands. dergipark.org.tr The d-d transitions, which occur within the partially filled d-orbitals of the metal, are sensitive to the coordination geometry and the nature of the ligand. Their position and intensity can help assign the geometry of the complex (e.g., octahedral vs. tetrahedral). researchgate.net Intense charge-transfer bands, resulting from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), can also be observed. dergipark.org.tr
| Technique | Observation | Interpretation |
| IR Spectroscopy | Shift in N-H and O-H stretching frequencies | Coordination of amine and hydroxyl groups to the metal ion. |
| Appearance of new bands in the far-IR region | Formation of new Metal-Nitrogen and Metal-Oxygen bonds. | |
| UV-Vis Spectroscopy | Weak absorption bands in the visible region | d-d electronic transitions, indicative of the metal's coordination environment. |
| Intense absorption bands in the UV region | Ligand-to-metal or metal-to-ligand charge transfer transitions. | |
| X-ray Crystallography | Determination of atomic positions | Provides exact bond lengths, bond angles, and coordination geometry. |
Thermodynamic and Kinetic Aspects of Complexation Reactions
The stability of metal complexes in solution is quantified by the equilibrium constant for their formation, known as the stability constant (K) or formation constant (K_f). researchgate.net For a stepwise formation of a 1:1 and 1:2 metal-ligand complex, the reactions are:
M + L ⇌ ML (Stepwise constant, K₁) ML + L ⇌ ML₂ (Stepwise constant, K₂)
The stability of complexes with this compound is expected to follow the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). niscpr.res.inresearchgate.net This trend arises from the decrease in ionic radii across the period and the ligand field stabilization energies.
The thermodynamics of complexation can be further understood by determining the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters are related by the equation:
ΔG° = -RT ln(K) = ΔH° - TΔS°
ΔG (Gibbs Free Energy): A negative value indicates a spontaneous complex formation process. zu.edu.ly
ΔH (Enthalpy): A negative value (exothermic) indicates that the formation of metal-ligand bonds is energetically favorable. mdpi.com
ΔS (Entropy): For a chelating ligand like this compound, the entropy change is typically large and positive. This is the primary driving force of the chelate effect, as one multidentate ligand displaces multiple monodentate solvent molecules, leading to an increase in the number of free particles in the system and thus an increase in disorder. researchgate.net
Calorimetric techniques, such as Isothermal Titration Calorimetry (ITC), can be used to directly measure the enthalpy change (ΔH) of the complexation reaction, from which ΔG and ΔS can be calculated. nih.gov
| Thermodynamic Parameter | Significance | Typical Value for Chelation |
| Stability Constant (log K) | Measures the strength of the metal-ligand interaction at equilibrium. | High |
| Gibbs Free Energy (ΔG) | Indicates the spontaneity of the complexation reaction. | Negative |
| Enthalpy (ΔH) | The heat released or absorbed during bond formation. | Negative (Exothermic) |
| Entropy (ΔS) | The change in disorder of the system. | Large and Positive |
Catalytic Applications and Mechanistic Insights
Homogeneous Catalysis mediated by 2-(2-(2-Aminoethylamino)ethylamino)ethanol Complexes
In homogeneous catalysis, catalysts and reactants exist in the same phase, often leading to high activity and selectivity. Transition metal complexes are frequently employed as catalysts, where the metal center's properties are finely tuned by the surrounding ligands. AEEA serves as an effective multidentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms to form stable and catalytically active complexes.
A notable example is the synthesis and application of a bis-(N-aminoethylethanolamine)-Copper(II) nanocatalyst (AEEA-Cu(II)-NPs). This complex has proven to be an efficient homogeneous catalyst for the Biginelli reaction, a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. These heterocyclic compounds are of significant interest in medicinal chemistry. In this catalytic system, the AEEA ligand coordinates with the copper(II) center, and the resulting complex facilitates the condensation of an aldehyde, a β-ketoester (or a related active methylene (B1212753) compound), and urea (B33335) or thiourea. The AEEA-Cu(II) nanocatalyst demonstrates high efficiency in synthesizing a series of 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives. The precise coordination environment provided by the AEEA ligand is crucial for the catalyst's performance, influencing both the reaction rate and the yield of the desired products.
| Entry | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Product Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | 92 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Thiourea | 94 |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | 90 |
| 5 | Benzaldehyde | Acetylacetone | Urea | 96 |
This interactive table summarizes the catalytic performance of the AEEA-Cu(II) nanocatalyst in the Biginelli reaction with various substrates.
Heterogeneous Catalytic Systems utilizing this compound Derivatives
Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, which simplifies catalyst separation and recycling—a key principle of green chemistry. The immobilization of catalytically active molecules onto solid supports is a common strategy to create robust heterogeneous catalysts. While direct applications of immobilized AEEA are not extensively documented, the principle has been demonstrated with structurally similar amino alcohols.
For instance, N,N-diethylaminoethanol, a molecule that shares the core amino alcohol functionality with AEEA, has been successfully immobilized on a solid support for a catalytic application. In one study, it was covalently bound to carboxy-functionalized single-walled carbon nanotubes (SWCNTs). The resulting material served as an effective heterogeneous base catalyst for the racemization of non-proteinogenic α-amino acid precursors in a dynamic kinetic resolution (DKR) process. In DKR, a slow-reacting enantiomer is continuously racemized, allowing for a theoretical yield of 100% for a single desired enantiomer from a racemic mixture. The immobilized amino alcohol facilitates the racemization of the substrate while the enzyme selectively acylates the desired enantiomer. This approach highlights the potential of using derivatives of AEEA, with its available amine and hydroxyl groups, as versatile linkers for anchoring catalytic species onto solid supports like silica (B1680970), polymers, or carbon nanomaterials. Such heterogenized systems offer enhanced stability and reusability compared to their homogeneous counterparts.
| Catalyst System | Support | Reaction | Role of Amino Alcohol | Key Advantage |
| SWCNT-Immobilized N,N-diethylaminoethanol | Single-Walled Carbon Nanotubes | Dynamic Kinetic Resolution | Racemization Agent | Catalyst Reusability |
This interactive table illustrates the application of an immobilized amino alcohol, a structural analog of AEEA, in a heterogeneous catalytic system.
Organocatalysis involving this compound Scaffolds
Organocatalysis utilizes small organic molecules, free of metals, to accelerate chemical reactions. AEEA, with its nucleophilic primary and secondary amine groups, can function as an organocatalyst, particularly as a base catalyst in polymerization reactions. A prominent application is its role as a curing agent or hardener for epoxy resins.
In this context, AEEA acts as a catalyst to initiate the ring-opening polymerization of epoxide monomers. The reaction begins with the nucleophilic attack of one of AEEA's amine groups on an oxirane ring of an epoxy monomer. This step opens the ring, forming a new covalent bond and generating an alkoxide intermediate. This intermediate then abstracts a proton from another amine group, regenerating a nucleophilic amine that can attack another epoxy ring. Each amine hydrogen in the AEEA molecule can initiate a new polymer chain, and the hydroxyl group can also participate in secondary reactions, leading to a highly cross-linked, rigid, and durable thermoset polymer network. This process, where a substoichiometric amount of an organic amine facilitates the conversion of a large number of monomer units, is a clear example of organocatalysis applied to materials science.
| Component | Chemical Name | Role in System |
| Monomer | Bisphenol A diglycidyl ether (DGEBA) | Epoxy Resin |
| Catalyst/Curing Agent | This compound (AEEA) | Organocatalyst (Initiator) |
| Product | --- | Cross-linked Thermoset Polymer |
This interactive table outlines the components in an AEEA-catalyzed epoxy polymerization system.
Reaction Mechanism Studies in Catalytic Transformations
Understanding the reaction mechanism is fundamental to optimizing catalytic processes and designing new catalysts. The catalytic functions of AEEA and its derivatives have been the subject of mechanistic investigations, particularly in CO2 capture and amine-catalyzed polymerizations.
For the amine-catalyzed curing of epoxy resins, the mechanism is a stepwise chain-growth polymerization.
Initiation: A primary or secondary amine from AEEA performs a nucleophilic attack on a carbon atom of the epoxy ring, leading to ring-opening and the formation of a zwitterionic intermediate which rapidly undergoes proton transfer to yield a β-amino alcohol.
Propagation: The newly formed secondary or tertiary amine can then attack another epoxy monomer. Simultaneously, the hydroxyl groups generated can also react with epoxy rings, especially at elevated temperatures, contributing to the formation of ether linkages and further cross-linking.
Termination: The reaction proceeds until all epoxy groups are consumed or the system vitrifies, restricting the mobility of the reactants.
This mechanistic understanding allows for the control of cure kinetics and the final properties of the thermoset material by adjusting the stoichiometry and reaction conditions.
Materials Science and Polymer Chemistry Applications
Role of 2-(2-(2-Aminoethylamino)ethylamino)ethanol as a Monomer or Cross-linking Agent in Polymer Synthesis
The trifunctional nature of this compound allows it to act as both a monomer, contributing to the linear growth of a polymer chain, and as a cross-linking agent, forming connections between polymer chains to create a three-dimensional network. This dual role is crucial in tailoring the properties of various polymers.
As a monomer , the primary and secondary amine groups, along with the hydroxyl group, can react with other monomers, such as dicarboxylic acids or diisocyanates, to form polyamides and polyurethanes, respectively. The amine groups provide sites for amide or urea (B33335) linkages, while the hydroxyl group can form ester or urethane (B1682113) linkages. This incorporation of this compound into the polymer backbone can introduce specific functionalities and influence the final properties of the material.
As a cross-linking agent , this compound is particularly effective in curing epoxy resins. The active hydrogen atoms on its amine groups react with the epoxide rings of the epoxy resin in a ring-opening addition reaction. This process forms a rigid, three-dimensional thermoset network. The extent of cross-linking, which can be controlled by the concentration of the curing agent, significantly impacts the mechanical and thermal properties of the cured epoxy. It is recognized as an excellent low-toxicity, normal-temperature curing agent for epoxy resins. specialchem.com
The use of this compound as a curing agent offers several advantages, including the ability to achieve a high degree of cross-linking, leading to materials with good thermal stability and mechanical strength. The properties of the resulting thermosets can be tailored by adjusting the stoichiometry between the epoxy resin and the curing agent.
| Property | Value | Reference |
| Functionality | Monomer, Cross-linking Agent | General Knowledge |
| Reactive Groups | Primary Amine, Secondary Amine, Hydroxyl | General Knowledge |
| Primary Application as Cross-linking Agent | Curing of Epoxy Resins | specialchem.com |
Design and Fabrication of Advanced Polymeric Materials
The unique structure of this compound is instrumental in the design and fabrication of advanced polymeric materials with tailored properties. Its ability to participate in various polymerization reactions allows for the synthesis of a wide range of polymers.
In the synthesis of polyamides , the amine groups of this compound can react with dicarboxylic acids or their derivatives through condensation polymerization. The resulting polyamides may exhibit improved flexibility and hydrophilicity due to the presence of the hydroxyl group and the ether-like linkages in the backbone. These properties can be beneficial in applications such as fibers, films, and engineering plastics.
In the fabrication of polyurethanes , this compound can be used as a chain extender or cross-linker. mdpi.com Chain extenders are low-molecular-weight compounds that react with isocyanate groups to build the polymer chain. mdpi.comufrgs.br The amine and hydroxyl groups of this compound can react with diisocyanates to form urea and urethane linkages, respectively. This incorporation influences the morphology and properties of the resulting polyurethane, affecting its hardness, elasticity, and thermal stability. The use of chain extenders with different functionalities allows for the tuning of the final properties of polyurethane materials. mdpi.comufrgs.br
The precise control over the polymer architecture, including the degree of branching and cross-linking, enabled by the use of multifunctional monomers like this compound, is a key strategy in the development of advanced polymeric materials for specialized applications.
Surface Modification and Coating Technologies
The chemical reactivity of this compound makes it a valuable agent in surface modification and the formulation of high-performance coatings. Its amine and hydroxyl groups can interact with or chemically bond to various surfaces, altering their properties.
In surface modification , this compound can be used to functionalize the surface of materials, including nanoparticles and other substrates. acs.orgcd-bioparticles.netmdpi.comnih.gov The amine groups can be grafted onto a surface to introduce positive charges or to provide reactive sites for further chemical reactions. This functionalization can improve the adhesion of the material to other substances, enhance its dispersibility in different media, and introduce specific functionalities for applications such as catalysis or sensing. For instance, amino-functionalized polymers can be used for the surface modification of nanoparticles to improve their stability in biological fluids. nih.gov
In coating technologies , this compound plays a significant role, particularly in the formulation of corrosion-resistant epoxy coatings. specialchem.comsdlookchem.comsherwin-williams.com When used as a curing agent for epoxy resins, it contributes to the formation of a dense, cross-linked network that acts as a protective barrier against corrosive agents. researchgate.net The adhesion of the coating to the metal substrate is often enhanced by the presence of the polar amine and hydroxyl groups, which can form strong interactions with the metal surface. The resulting coatings typically exhibit good chemical resistance and durability.
The versatility of this compound in surface modification and coatings stems from its ability to impart desirable surface properties and to contribute to the formation of robust and protective polymer networks.
Development of Functional Materials for Specific Applications
The incorporation of this compound into polymer structures can lead to the development of functional materials with specific and advanced applications. Its unique chemical characteristics are leveraged to create materials with tailored functionalities.
One notable application is in the development of superabsorbent polymers . A study demonstrated the synthesis of a porous, salt-resistant superabsorbent polymer by grafting this compound and acrylic acid onto a starch and sodium alginate backbone. researchgate.net The presence of this compound as a ligand chelating agent helped to establish an ion concentration gradient, which significantly improved the salt resistance and water absorption capacity of the polymer. researchgate.net
| Polymer Type | Water Absorption in Distilled Water (g/g) | Water Absorption in 0.9% NaCl Solution (g/g) | Reference |
| Superabsorbent Polymer (without AEEA) | 407 | 65 | researchgate.net |
| Porous Salt-Resistant Superabsorbent Polymer (with AEEA) | 682 | 198 | researchgate.net |
The amine groups present in polymers derived from this compound also make them suitable for applications in environmental remediation . These amine-functionalized polymers can act as effective adsorbents for the removal of heavy metal ions from wastewater. nih.govnih.govrsc.orgresearchgate.netmdpi.com The lone pair of electrons on the nitrogen atoms can chelate with metal ions, effectively sequestering them from the solution.
Furthermore, the stimuli-responsive nature of polymers containing amine and hydroxyl groups can be exploited in the design of "smart" materials. rsc.orgrsc.orgpsu.edunih.govnih.gov These materials can undergo changes in their properties, such as swelling or solubility, in response to external stimuli like pH or temperature. This opens up possibilities for their use in applications such as controlled drug delivery systems and sensors. verifiedmarketresearch.comapexbt.com
Biochemical and Biophysical Research Perspectives Excluding Clinical Human Trials
Investigations into Biomimetic Systems and Enzyme Mimicry
Biomimetic chemistry and enzyme mimicry focus on designing synthetic molecules that replicate the functions of biological systems, particularly the catalytic activity of enzymes. These artificial enzymes, or synzymes, offer advantages such as enhanced stability and broader applicability. The design of such systems often involves the use of metal complexes where organic ligands create a microenvironment that mimics the active site of a natural enzyme.
Currently, there is a lack of specific research literature detailing the use of 2-(2-(2-Aminoethylamino)ethylamino)ethanol as a primary ligand in the development of biomimetic systems or enzyme mimics. However, the structural characteristics of AEEA, namely its multiple amine groups and a hydroxyl functional group, suggest its potential as a chelating ligand for transition metal ions. Such metal complexes could theoretically be investigated for catalytic activities that mimic metalloenzymes. The presence of both primary and secondary amines, along with a hydroxyl group, allows for the formation of a multidentate ligand that can coordinate with a metal center, potentially creating a catalytically active site.
Future research could explore the synthesis and characterization of AEEA-metal complexes and their catalytic efficacy in reactions such as hydrolysis or oxidation, which are common in enzymatic processes. The table below illustrates a hypothetical framework for such an investigation.
| Metal Ion | Potential Biomimetic Function | Hypothetical Catalytic Reaction |
| Copper (II) | Mimicry of copper-containing oxidases | Oxidation of catechols |
| Zinc (II) | Mimicry of carbonic anhydrase | Hydration of carbon dioxide |
| Iron (III) | Mimicry of peroxidases | Oxidation of organic substrates with hydrogen peroxide |
This table is illustrative and based on the potential of AEEA as a ligand; it does not represent findings from published research.
In Vitro Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)
The interaction of small molecules with biological macromolecules is a cornerstone of biochemical research, providing insights into mechanisms of action and potential therapeutic applications.
RNA: There is a scarcity of research investigating the direct in vitro interactions of AEEA with RNA. RNA-binding proteins play a crucial role in RNA metabolism, and small molecules that can modulate these interactions are of significant interest. nih.gov The potential for AEEA to interact with RNA would likely be governed by its charge and ability to form hydrogen bonds with the RNA structure.
Proteins: The in vitro interaction of AEEA with proteins is another area that remains largely unexplored. The primary and secondary amine groups, as well as the hydroxyl group of AEEA, could potentially participate in hydrogen bonding and electrostatic interactions with amino acid residues on the surface of proteins. Such interactions could influence protein conformation and function. The potential for protein-binding displacement interactions is an important consideration for any small molecule, and in vitro analyses are necessary to determine such effects. nih.gov
Exploration of Cellular Processes and Transport Mechanisms
The movement of molecules across cell membranes is a fundamental biological process governed by mechanisms such as passive diffusion, facilitated diffusion, and active transport. nih.govstudymind.co.ukyoutube.com The physicochemical properties of a molecule, including its size, charge, and lipophilicity, determine its ability to traverse the lipid bilayer.
There is no specific research detailing the cellular uptake and transport mechanisms of this compound. The presence of both hydrophilic (amine and hydroxyl groups) and a short hydrophobic (ethyl) backbone gives AEEA an amphiphilic character. It is plausible that its transport into cells could be mediated by transporters for other small amines or polyamines. The effect of ethanol (B145695) on membrane protein trafficking and dopamine (B1211576) uptake has been studied, but these findings are related to ethanol itself and not AEEA. nih.govnih.gov
It is important to distinguish AEEA from the endocannabinoid anandamide (B1667382), which is also abbreviated as AEA. Studies on the transport of anandamide (AEA) across cell membranes are not relevant to this compound. nih.gov
Applications in the Development of Biosensing Platforms
Electrochemical biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific analytes. nih.gov The development of novel materials to enhance the sensitivity and selectivity of these platforms is an active area of research.
Currently, there is no published research demonstrating the specific use of this compound in the development of biosensing platforms. However, its chemical structure suggests potential applications. The amine groups of AEEA could be utilized for the immobilization of biorecognition elements, such as enzymes or antibodies, onto the surface of an electrode. This could be achieved through covalent bonding after suitable activation of the electrode surface. Furthermore, AEEA could be used as a monomer for the synthesis of conductive polymers, which are often used in the fabrication of biosensors to facilitate electron transfer.
The table below outlines potential, though currently hypothetical, applications of AEEA in biosensor development.
| Biosensor Component | Potential Role of AEEA | Example Analyte |
| Immobilization Matrix | Covalent attachment of enzymes via amine groups | Glucose (using glucose oxidase) |
| Conductive Polymer | Monomer for electropolymerization to form a conductive film | Neurotransmitters |
| Surface Modifier | Altering the surface properties of an electrode to enhance biocompatibility | Proteins |
This table is illustrative and based on the chemical properties of AEEA; it does not represent findings from published research.
Computational and Theoretical Studies of 2 2 2 Aminoethylamino Ethylamino Ethanol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 2-(2-(2-Aminoethylamino)ethylamino)ethanol. These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are crucial for understanding the molecule's chemical behavior.
A significant area of investigation for AEEA has been its application in carbon dioxide (CO₂) capture. Computational analyses have been performed to understand why AEEA exhibits superior performance for CO₂ separation compared to other amines like monoethanolamine. electrochemsci.orgrsc.org These studies often utilize DFT methods, such as the M06-2X functional with a 6-31+G(d,p) basis set, and incorporate solvent effects using models like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM). rsc.org
The calculations reveal reaction pathways for the interaction of CO₂ with the different amine groups of AEEA. rsc.org The primary amine (AEEAp) and the secondary amine (AEEAs) show distinct reactivity profiles. For instance, calculations of the Gibbs free energy (ΔG) for the reaction pathways indicate that the primary amine has a higher CO₂ sorption performance. rsc.org Analysis of the transition state (TS) structures and intermediate (INT) complexes formed during the reaction provides a step-by-step understanding of the sorption and desorption mechanisms. rsc.org
From the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), various global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netasrjetsjournal.org These descriptors, derived from conceptual DFT, help in predicting how the molecule will interact with other chemical species. scirp.orgmdpi.com
Table 1: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | μ = -(I+A)/2 | The escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | η = (I-A)/2 | The resistance of a molecule to change its electron configuration. |
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of how this compound interacts with its environment, such as in aqueous solutions or on material surfaces. nih.govresearchgate.net
In the context of ethanolamines, MD simulations have been performed to study their properties as pure components and in aqueous solutions. nih.gov Such simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. These force fields are often parameterized to reproduce results from quantum mechanical calculations and experimental data. researchgate.net For instance, ab initio calculations are used to obtain the most stable geometries, rotational barriers, and atomic charges, which are then used to develop the force field. nih.gov
MD simulations of ethanolamines in water reveal important details about solvation and intermolecular interactions. They show how water molecules associate with the ethanolamine (B43304), and how intermolecular hydrogen bonding occurs. nih.gov The simulations can accurately reproduce experimental liquid densities at various temperatures and can be used to analyze properties like excess and partial molar volumes as a function of concentration. nih.gov
The interaction of AEEA with surfaces is another area where MD simulations provide critical insights, particularly for applications like corrosion inhibition or coatings. Simulations can model the adsorption of the inhibitor molecule onto a metal surface (e.g., iron or silica) and determine the most stable adsorption configuration. mdpi.comacs.org Key findings from such simulations often include:
Adsorption Energy: The strength of the interaction between the AEEA molecule and the surface.
Binding Energy: The energy released when the molecule adsorbs onto the surface.
Inhibitor Molecule Orientation: The final configuration of the molecule on the surface, which is crucial for its performance. A planar or horizontal orientation is often preferred for better surface coverage. mdpi.com
These simulations can analyze the role of different functional groups (the primary amine, secondary amine, and hydroxyl group) in the adsorption process and how they interact with the surface atoms. mdpi.com
Prediction of Structure-Activity Relationships through Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological or chemical activity. researchgate.netmdpi.com For a molecule like this compound, QSAR models could be developed to predict its performance in various applications, such as corrosion inhibition, based on its molecular properties. electrochemsci.orgresearchgate.net
The development of a QSAR model involves several steps:
Data Set Selection: A set of molecules with known activities (e.g., corrosion inhibition efficiencies) is compiled. mdpi.com
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecule's structure and electronic properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Quantum Chemical | EHOMO, ELUMO, Energy Gap (ΔE), Dipole Moment (μ) | Electronic properties, reactivity, polarity. electrochemsci.org |
| Constitutional | Molecular Weight, Number of N atoms, Number of O atoms | Basic composition and size of the molecule. |
| Topological | Connectivity Indices, Shape Indices | Information about the branching and shape of the molecule. |
| Geometrical | Molecular Volume, Surface Area | 3D aspects of the molecule's structure. electrochemsci.org |
While specific QSAR models exclusively for AEEA are not extensively documented in publicly available literature, the methodology is widely applied to similar compounds like amine-based corrosion inhibitors. electrochemsci.orgresearchgate.net In such studies, descriptors like the energy of the HOMO (related to the ability to donate electrons to the vacant d-orbitals of a metal) and the energy of the LUMO (related to the ability to accept electrons) are often found to be highly correlated with inhibition efficiency. electrochemsci.org A QSAR model for AEEA and its derivatives could accelerate the discovery of new, more effective compounds by allowing for virtual screening before synthesis and experimental testing. mdpi.com
Conformation Analysis and Conformational Landscapes
Conformation analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational preferences is crucial as they can significantly influence its reactivity and interaction with other molecules.
Computational methods, especially quantum chemical calculations, are employed to explore the conformational landscape of AEEA. This is typically done by performing a Potential Energy Surface (PES) scan, where the molecule's energy is calculated as a function of one or more dihedral angles. uni-muenchen.deq-chem.com This process identifies the low-energy conformers (stable structures) and the energy barriers for rotation between them. acs.orgnih.gov
For ethanolamines, computational studies have shown that intramolecular hydrogen bonding plays a significant role in determining the most stable conformation. nih.gov The interaction between the hydroxyl group's hydrogen and a nitrogen atom, or between an amine hydrogen and the oxygen atom, can lead to the formation of stable, ring-like structures. nih.gov DFT calculations can precisely determine the geometries and relative energies of these different conformers. nih.govmdpi.com
The results of a conformational analysis are often presented as a potential energy landscape, which maps the energy of the molecule against the rotational angles of its key bonds. This landscape reveals the most populated conformers at a given temperature and the pathways for conformational change. The flexibility of the ethylenediamine (B42938) and ethanolamine backbones in AEEA allows for a complex conformational landscape that is essential to consider when studying its chemical and physical properties.
Analytical Methodologies for Research on 2 2 2 Aminoethylamino Ethylamino Ethanol and Its Derivatives
Chromatographic Separations and Purity Assessment (e.g., HPLC, GC)
Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For AEEA and its derivatives, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. The analysis of AEEA by HPLC often requires derivatization to enhance detection, as the compound itself lacks a strong UV chromophore. osha.gov A notable example is the OSHA method for analyzing airborne AEEA, where samples are collected on a resin coated with NITC. osha.gov The resulting derivative is then analyzed by HPLC.
| Parameter | Condition |
| Column | Varies based on derivative (e.g., silica (B1680970) for normal-phase) |
| Mobile Phase | e.g., 80:20 isooctane:isopropanol (B130326) |
| Detector | UV Detector |
| Derivatizing Agent | 1-naphthylisothiocyanate (NITC) |
Interactive Data Table: Example HPLC Conditions for AEEA Analysis (as NITC derivative). osha.gov
Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics, can also be employed to separate ethanolamines. helixchrom.com
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. AEEA can be analyzed by GC, but its polarity, due to the amine and hydroxyl groups, can lead to poor peak shape and interactions with the column. researchgate.net To overcome these issues, derivatization is often employed to create less polar and more volatile derivatives. researchgate.net Trimethylsilyl derivatives, for example, are commonly prepared for GC analysis of compounds with active hydrogens. researchgate.net
GC coupled with a mass spectrometer (GC-MS) is a benchmark tool for the identification of AEEA and its degradation products in complex matrices. researchgate.net For instance, in studies on CO₂ capture technologies, GC-MS has been used to identify numerous degradation products of AEEA, such as 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA). nih.govresearchgate.net
| Parameter | Condition |
| Column | e.g., RTX®-5MS |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Interactive Data Table: Typical GC-MS Conditions for AEEA and Derivatives Analysis. nih.govcdc.gov
Electroanalytical Approaches for Quantitative and Qualitative Analysis
Electroanalytical methods utilize the relationship between electrical properties (such as potential, current, or charge) and the concentration of an analyte in a solution. wikipedia.orgazolifesciences.com These techniques are applicable to AEEA as its aliphatic amine groups are electroactive and can undergo oxidation. nih.gov
The main categories of electroanalytical methods include:
Voltammetry: This technique involves applying a varying potential to an electrode and measuring the resulting current. longdom.org The current is proportional to the analyte's concentration. The electrochemical oxidation of aliphatic amines has been studied using cyclic voltammetry, which can provide information on the oxidation potentials and reaction mechanisms. nih.gov This method could be adapted to quantify AEEA in various samples.
Potentiometry: Potentiometry measures the potential difference between two electrodes in a solution at near-zero current. wikipedia.org Ion-selective electrodes (ISEs) could potentially be developed to be sensitive to protonated AEEA or its metal complexes, allowing for direct concentration measurements.
Amperometry: In amperometry, a constant potential is applied, and the resulting current is measured over time. azolifesciences.com The current is directly proportional to the analyte's concentration. This technique is often used in chemical sensors.
Coulometry: Coulometry measures the total charge required to completely convert an analyte from one oxidation state to another. wikipedia.org This absolute method could be used for the precise quantification of AEEA by controlling the potential to selectively oxidize the amine groups.
These electroanalytical techniques offer advantages such as high sensitivity, low detection limits, and relatively low-cost instrumentation, making them valuable tools for the analysis of electroactive species like AEEA. tcd.ie
Future Research Directions and Emerging Opportunities
Innovations in Synthesis and Derivatization Strategies
While established industrial methods for producing AEEA exist, such as the reaction of 2-halogenoethylamine with monoethanolamine, future research will likely focus on greener, more efficient, and highly selective synthesis routes. The development of biocatalytic methods, potentially using engineered enzymes like imine reductases, could offer pathways to chiral AEEA derivatives under mild conditions, opening doors for stereospecific applications. nih.gov
Derivatization of AEEA is a key area for expanding its utility. The amine and hydroxyl groups are amenable to a wide range of chemical modifications. Strategies such as acylation, alkylation, and silylation can be employed to tune the compound's physical and chemical properties. researchgate.net An emerging opportunity lies in creating advanced derivatives for specific functions. For example, reacting AEEA with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or tert-butyloxycarbonyl anhydride (B1165640) (Boc-anhydride) produces protected derivatives used in solid-phase synthesis of specialized polymers and resins.
Future work will likely focus on single-step, high-yield derivatization processes and the creation of novel functional molecules with tailored properties for applications ranging from advanced surfactants to precursors for pharmaceuticals. monsonco.commonsonco.com
Expanding the Scope of Catalytic Applications
The presence of multiple nitrogen and oxygen donor atoms makes AEEA and its derivatives excellent ligands for creating metal complexes. Research has shown that related N-hydroxyethyl ethylenediamine (B42938) structures can form stable complexes with transition metals like palladium, copper, and nickel. These complexes hold significant promise as catalysts. For instance, palladium complexes prepared with N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine, a derivative of AEEA, have been used as catalysts for Suzuki/Miyaura cross-coupling reactions, which are fundamental in synthetic organic chemistry. sigmaaldrich.comsigmaaldrich.com
Future opportunities involve designing AEEA-based metal complexes for a broader range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond formation. nih.gov The structural flexibility of the AEEA ligand allows for fine-tuning the steric and electronic environment around the metal center, which can enhance catalytic activity and selectivity. Furthermore, the potential for AEEA and its derivatives to act as bifunctional or organocatalysts, where the amine and hydroxyl groups both participate in the catalytic cycle, remains a largely unexplored and promising field. nih.gov
Development of Next-Generation Materials
One of the most significant and rapidly developing applications for AEEA is in the field of carbon capture. Its ability to efficiently absorb CO2 has led to its use in various advanced materials and solvent systems designed for this purpose. Research is intensely focused on developing AEEA-based phase-change absorbents, which can significantly reduce the energy penalty associated with solvent regeneration. nih.gov
Studies have demonstrated that non-aqueous AEEA solutions, often blended with other amines and organic solvents like dimethyl sulfoxide (B87167) (DMSO), exhibit high cyclic capacity and lower energy consumption compared to traditional aqueous amine systems. These advancements are paving the way for more economically viable and environmentally friendly carbon capture technologies.
Beyond carbon capture, AEEA is a crucial building block for other advanced materials. It serves as a curing agent for epoxy resins, an intermediate in the production of corrosion inhibitors, and a component in the manufacture of fuel and lube oil additives. monsonco.comnouryon.comnouryon.com Future research is directed towards incorporating AEEA into novel polymers and composites to create materials with enhanced thermal stability, mechanical strength, and specific chemical functionalities.
| Absorbent System | Key Innovation | Reported Advantage | Reference |
|---|---|---|---|
| AEEA/DMSO/Tertiary Amine (TA) | TA acts as a proton-transfer mediator | Increased CO2 cyclic loading by 15.5%-22.7% | nih.gov |
Interdisciplinary Research at the Interface of Chemistry and Life Sciences
The intersection of chemistry and life sciences presents fertile ground for new AEEA applications, although this area is still in its nascent stages. The structure of AEEA, with its repeating ethoxy and amine units, bears resemblance to polyethylene (B3416737) glycol (PEG), a polymer widely used in biomedical applications due to its biocompatibility. nih.govresearchgate.net This similarity suggests that AEEA derivatives could be used to create biocompatible polymers for applications like drug delivery, tissue engineering, and surface functionalization of medical devices. wikipedia.orgnih.gov
The chelating properties of AEEA make its derivatives interesting candidates for biomedical applications. For example, N-hydroxyethyl-ethylenediamine-triacetic acid (HEDTA), a derivative, can form stable complexes with metal ions and has been studied for its role in accelerating the reduction of hexavalent chromium, showcasing its potential in managing toxic metal ions. nih.gov This chelating ability could be harnessed for developing agents for metal ion sensing, detoxification, or as contrast agents in bioimaging.
Emerging opportunities include the functionalization of AEEA to create probes for biosensing and bioimaging. By attaching fluorophores or other signaling molecules, AEEA derivatives could be designed to bind to specific biological targets, enabling their detection and visualization within living cells. nih.govnih.govmdpi.com
Methodological Advancements in Computational and Analytical Chemistry
Advancements in computational and analytical techniques are crucial for unlocking the full potential of AEEA. Computational chemistry, particularly quantum chemical calculations, has been instrumental in understanding the mechanism of CO2 capture by AEEA. These studies elucidate the reaction pathways, identify transition states, and explain why AEEA exhibits superior performance compared to other amines by detailing the roles of its primary and secondary amine groups.
In the analytical realm, developing robust methods for the quantification and characterization of AEEA and its derivatives is essential. Techniques like gas chromatography (GC) and liquid chromatography (LC) are used for analysis, often requiring derivatization to handle the compound's polarity. gcms.czosha.gov For instance, a method developed by OSHA involves derivatization with 1-naphthylisothiocyanate (NITC) for reliable quantification of airborne AEEA. osha.gov
A significant area of advancement is the use of Nuclear Magnetic Resonance (NMR) spectroscopy to study the speciation of AEEA in CO2-loaded solutions. bohrium.comacs.org 13C NMR studies have identified the various carbamate (B1207046) and protonated amine species that form during CO2 absorption and desorption, providing critical insights into the reaction mechanism and helping to optimize the process for better efficiency. researchgate.net Future work will likely involve combining these advanced analytical techniques with computational modeling to design more effective AEEA-based systems for all its applications. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2-(2-(2-aminoethylamino)ethylamino)ethanol, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via stepwise nucleophilic substitution reactions, typically starting with ethylenediamine and ethylene oxide. Key intermediates include ethylenimine derivatives, which are characterized using FT-IR, NMR (¹H/¹³C), and mass spectrometry to confirm amine functionalization and branching . Purity is assessed via gas chromatography (GC) with flame ionization detection, ensuring <1% residual solvents or byproducts .
Q. How is the compound’s vapor-liquid equilibrium (VLE) behavior analyzed for solvent system design?
- Methodological Answer : Static equilibrium apparatuses are employed to measure saturated vapor pressures at controlled temperatures (e.g., 60°C). Antoine equation parameters (A, B, C) are derived to model temperature-dependent vapor pressures. Binary VLE data with ethylenediamine (EDA) are validated using the UNIFAC model, which accounts for activity coefficients and non-ideal interactions .
Q. What spectroscopic techniques are optimal for distinguishing primary vs. secondary amines in this polyamine structure?
- Methodological Answer : ¹H NMR in D₂O resolves amine proton signals: primary amines (-NH₂) appear as singlets (δ 1.5–2.0 ppm), while secondary amines (-NH-) show broad peaks (δ 2.5–3.5 ppm). IR spectroscopy identifies N-H stretching vibrations (3300–3500 cm⁻¹) and bending modes (1600–1650 cm⁻¹) for tertiary amines .
Advanced Research Questions
Q. How does this compound enhance CO₂ capture efficiency compared to monoethanolamine (MEA)?
- Methodological Answer : The compound’s dual amine functionality enables a two-step mechanism: (1) primary amines rapidly absorb CO₂ via carbamate formation, and (2) secondary amines facilitate carbamate breakdown during desorption, reducing regeneration energy. Computational studies (DFT/MD simulations) reveal lower activation energy (ΔG‡ = 45 kJ/mol) for CO₂ desorption compared to MEA (ΔG‡ = 62 kJ/mol) . Experimental validation uses high-pressure solubility cells (e.g., 0–5 MPa CO₂ partial pressure) with hybrid solvents containing sulfolane, monitored via in-situ Raman spectroscopy .
Q. What experimental strategies resolve contradictions in CO₂ solubility data across hybrid solvent systems?
- Methodological Answer : Discrepancies arise from solvent composition (e.g., sulfolane vs. water ratios) and temperature gradients. Robust protocols include:
- Standardized measurements : Use a stirred autoclave reactor with precise temperature control (±0.1 K) and online pH monitoring.
- Data reconciliation : Apply the Extended UNIQUAC model to correlate solubility, accounting for ionic species (e.g., protonated amines, bicarbonate) and solvent non-ideality .
Q. How can computational models predict the compound’s reactivity in novel solvent formulations?
- Methodological Answer : Reactive molecular dynamics (ReaxFF) simulates amine-CO₂ interactions at atomic resolution, identifying transition states and solvent effects. For example, simulations at 333.15 K show sulfolane reduces carbamate stability by 12% compared to aqueous systems, aligning with experimental absorption rates .
Q. What thermodynamic challenges arise in scaling up phase-change absorption systems using this compound?
- Methodological Answer : Phase separation kinetics are sensitive to amine concentration (20–30 wt%) and temperature swings (40–80°C). Calorimetry (DSC) measures enthalpy changes (ΔH ≈ −85 kJ/mol CO₂), while turbidimetry tracks phase transition timescales. Optimization requires balancing viscosity (measured via capillary viscometers) and CO₂ loading capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
